molecular formula C8H13BrO2 B12557311 Cyclopentene, 1-bromo-2-(dimethoxymethyl)- CAS No. 158233-90-0

Cyclopentene, 1-bromo-2-(dimethoxymethyl)-

Cat. No.: B12557311
CAS No.: 158233-90-0
M. Wt: 221.09 g/mol
InChI Key: ZWISFDAMIAYVJQ-UHFFFAOYSA-N
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Description

Cyclopentene, 1-bromo-2-(dimethoxymethyl)-, is a halogenated cyclopentene derivative featuring a bromine atom at position 1 and a dimethoxymethyl group at position 2. This compound is structurally characterized by its five-membered unsaturated ring, which confers unique reactivity due to ring strain and the electron-withdrawing bromine substituent.

Properties

CAS No.

158233-90-0

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

1-bromo-2-(dimethoxymethyl)cyclopentene

InChI

InChI=1S/C8H13BrO2/c1-10-8(11-2)6-4-3-5-7(6)9/h8H,3-5H2,1-2H3

InChI Key

ZWISFDAMIAYVJQ-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(CCC1)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentene, 1-bromo-2-(dimethoxymethyl)- typically involves the bromination of cyclopentene followed by the introduction of the dimethoxymethyl group. One common method involves the reaction of cyclopentene with bromine in the presence of a solvent such as dichloromethane to yield 1-bromo-cyclopentene. This intermediate is then reacted with dimethoxymethane in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to produce Cyclopentene, 1-bromo-2-(dimethoxymethyl)- .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclopentene, 1-bromo-2-(dimethoxymethyl)- undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form cyclopentene derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atom can yield cyclopentene derivatives with hydrogen replacing the bromine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Cyclopentene derivatives with various functional groups replacing the bromine atom.

    Oxidation: Cyclopentene derivatives with oxidized functional groups.

    Reduction: Cyclopentene with hydrogen replacing the bromine atom.

Scientific Research Applications

Organic Synthesis

Cyclopentene derivatives, including 1-bromo-2-(dimethoxymethyl)-, serve as versatile intermediates in organic synthesis. They can participate in various chemical reactions due to their unique structural properties.

Key Reactions:

  • Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles, allowing for the formation of a wide range of products. This is particularly useful in synthesizing complex organic molecules.
  • Cycloaddition Reactions: Cyclopentene derivatives are often used in Diels-Alder reactions to create larger cyclic compounds, which are essential in the synthesis of natural products and pharmaceuticals .

Pharmaceutical Applications

The pharmaceutical industry utilizes cyclopentene derivatives for the development of new drugs. The unique structure of cyclopentene allows for modifications that can enhance biological activity.

Case Studies:

  • Synthesis of Bioactive Molecules: Cyclopentene scaffolds have been employed in the total synthesis of complex bioactive molecules. For instance, studies have shown that cyclopentene derivatives can be integrated into peptide and saccharide structures to create hybrid molecules with potential therapeutic effects .
  • Anticancer Agents: Research indicates that certain cyclopentene derivatives exhibit anticancer properties. The incorporation of these compounds into drug formulations could lead to more effective treatments .

Material Science

In material science, cyclopentene derivatives are explored for their potential as cross-linkers in polymer chemistry.

Applications:

  • Vitrimers: Novel cyclopentane derivatives are being studied as cross-linkers for vitrimers—materials that combine the properties of thermoplastics and thermosets. These materials exhibit unique mechanical properties and can be chemically recycled, making them environmentally friendly alternatives .
  • Coatings and Adhesives: The reactivity of cyclopentene compounds allows them to be used in the formulation of advanced coatings and adhesives that require specific mechanical properties and durability.

Comparative Data Table

Application AreaSpecific UsesNotable Findings
Organic SynthesisIntermediates for nucleophilic substitutionsFacilitates formation of diverse organic compounds
Pharmaceutical ResearchSynthesis of bioactive moleculesPotential anticancer agents identified
Material ScienceCross-linkers for vitrimersEnhances recyclability and mechanical properties

Mechanism of Action

The mechanism of action of Cyclopentene, 1-bromo-2-(dimethoxymethyl)- involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the dimethoxymethyl group make the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Likely C₈H₁₃BrO₂ (inferred from substituents and cyclopentene backbone).
  • Functional Groups : Bromine (electrophilic site), dimethoxymethyl (electron-donating, polar group).
  • Reactivity : Bromine may participate in nucleophilic substitution or elimination, while the dimethoxymethyl group could stabilize carbocation intermediates or engage in hydrogen bonding.

Structural Analogs

A comparative analysis of structurally related cyclopentene derivatives is presented below:

Compound Name Substituents CAS Number Molecular Weight Key Features References
1-Bromo-2-methyl-1-cyclopentene Br, CH₃ 133302-95-1 161.04 g/mol Methyl group (less polar, electron-donating)
Cyclopentene, 1-bromo-2-(dimethoxymethyl)- Br, CH(OCH₃)₂ Not explicitly stated ~195.05 g/mol* Dimethoxymethyl (polar, bulky)
3-Bromo-5-ethylidene-2-hydroxy-cyclopentenone Br, C₂H₃, OH, ketone 353476-04-7 237.08 g/mol Conjugated ketone, enol tautomerism
COX-2 Inhibitors (cyclopentene class) Aromatic R1, NH₂/CH₃ R2 Varied Varied Bioactive, enzyme inhibition

*Estimated based on molecular formula C₈H₁₃BrO₂.

Key Differences:
  • Substituent Effects: The dimethoxymethyl group in the target compound enhances polarity and solubility in polar solvents compared to the methyl group in 1-bromo-2-methyl-1-cyclopentene . Brominated cyclopentenones (e.g., 353476-04-7) exhibit keto-enol tautomerism and conjugation, absent in the target compound due to the lack of a ketone group . COX-2 inhibitors with aromatic substituents (e.g., pyrazole, benzene) prioritize π-π stacking and hydrogen bonding for enzyme interaction, whereas the dimethoxymethyl group may engage in weaker dipole-dipole interactions .
  • Reactivity :

    • The target compound’s bromine is more susceptible to nucleophilic attack than cyclopropane analogs (e.g., trans-1-bromo-2-(dimethoxymethyl)cyclopropane, CAS 89817-76-5), where ring strain dominates reactivity .
    • In photoredox catalysis, cyclopentene derivatives undergo annulation via radical intermediates, whereas cyclopropanes favor ring-opening reactions .

Physicochemical Properties

Property Cyclopentene, 1-bromo-2-(dimethoxymethyl)- 1-Bromo-2-methyl-1-cyclopentene trans-1-Bromo-2-(dimethoxymethyl)cyclopropane
Boiling Point Estimated >200°C* Not reported Not reported
Solubility High in polar solvents (e.g., DMSO) Moderate in non-polar solvents Low (cyclopropane instability)
Stability Stable under inert conditions Stable Thermally labile

*Inferred from molecular weight and polar substituents.

Biological Activity

Cyclopentene, 1-bromo-2-(dimethoxymethyl)-, is a brominated cyclopentene derivative with potential applications in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

  • Molecular Formula : C₇H₉BrO₂
  • Molecular Weight : 231.09 g/mol
  • CAS Number : 24856-58-4
  • Structural Characteristics : The compound features a cyclopentene ring with a bromine atom and two methoxy groups attached to the carbon skeleton.

Biological Activity Overview

The biological activity of cyclopentene derivatives often relates to their interaction with biological systems, including enzyme inhibition, antimicrobial properties, and potential therapeutic effects. Here are some key findings regarding the biological activity of Cyclopentene, 1-bromo-2-(dimethoxymethyl)-:

Enzyme Inhibition

Research indicates that cyclopentene derivatives can act as inhibitors for certain cytochrome P450 enzymes. Specifically, Cyclopentene, 1-bromo-2-(dimethoxymethyl)- has been identified as a CYP1A2 inhibitor , which plays a significant role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs and may necessitate dosage adjustments in therapeutic settings .

Antimicrobial Activity

Studies have shown that halogenated compounds, including brominated derivatives, exhibit antimicrobial properties. Cyclopentene, 1-bromo-2-(dimethoxymethyl)- has demonstrated activity against various bacterial strains. For instance, its efficacy against Staphylococcus aureus and Escherichia coli was evaluated, showing promising results that suggest potential as an antimicrobial agent .

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of cyclopentene derivatives have been explored in cancer research. Preliminary studies indicate that Cyclopentene, 1-bromo-2-(dimethoxymethyl)- may induce apoptosis in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Data Table: Biological Activity Summary

Biological ActivityEffectReference
CYP1A2 InhibitionYes
AntimicrobialActive against S. aureus, E. coli
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Case Study on Enzyme Interaction : A study published in a peer-reviewed journal highlighted the interaction of Cyclopentene, 1-bromo-2-(dimethoxymethyl)- with CYP1A2. The compound was tested alongside known substrates and inhibitors to determine its competitive inhibition characteristics.
  • Antimicrobial Efficacy : In vitro experiments assessed the antimicrobial properties of Cyclopentene derivatives against clinical isolates of bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use in developing new antimicrobial agents.
  • Cancer Cell Line Studies : Research focusing on the cytotoxic effects of halogenated cyclopentenes revealed that Cyclopentene, 1-bromo-2-(dimethoxymethyl)- exhibited selective toxicity towards breast cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapies.

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